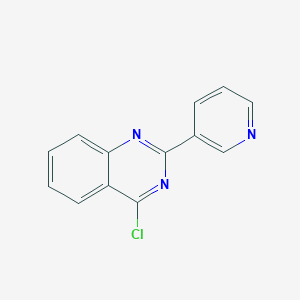

4-Chloro-2-pyridin-3-ylquinazoline

Übersicht

Beschreibung

4-Chloro-2-pyridin-3-ylquinazoline is a chemical compound with the molecular formula C13H8ClN3. It has a molecular weight of 241.68 . It is a powder that is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 4-chloro-2-pyridin-3-ylquinazoline involves several steps. One method involves the reaction of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane at 100°C for 16 hours. This is followed by the addition of PCl5 and further stirring at 100°C for 10 hours . The mixture is then cooled to room temperature and poured into a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, dried, and purified by flash chromatography .Molecular Structure Analysis

The InChI code for 4-Chloro-2-pyridin-3-ylquinazoline is 1S/C13H8ClN3/c14-12-10-5-1-2-6-11 (10)16-13 (17-12)9-4-3-7-15-8-9/h1-8H .Physical And Chemical Properties Analysis

4-Chloro-2-pyridin-3-ylquinazoline is a powder with a melting point of 176-178 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmacological Diversification of Quinazoline

Field

Application

Quinazoline and its related scaffolds, including 4-Chloro-2-pyridin-3-ylquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of these compounds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .

Methods of Application

Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This involves the design and synthesis of hybrid molecules, which is achieved by the method of linking or framework integration to form one molecule .

Results or Outcomes

The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . For example, sulphamide-linked dihydroquinazolinone hybrids have shown significant growth inhibition against various cancer cell lines with GI 50 in the range of 0.045–6.94 μM .

Quinazoline Derivatives in Drug Discovery

Field

Application

Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .

Methods of Application

Drug discovery and optimization comprise one of the most significant targets in medicinal chemistry . Diverse set of biological activities of quinazolinones such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic have encouraged a lot of medicinal chemists to investigate this fused heterocycles as novel drug molecules .

Results or Outcomes

Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . A number of quinazoline derived compounds have been approved as drugs . For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder , and erlotinib and gefitinib both are used for the treatment of lung and pancreatic cancers .

Quinazoline Derivatives in Complex Disease Treatment

Application

The conventional approach of “one drug one target one disease” is not appropriate in complex diseases such as cancer and infectious diseases . Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .

Methods of Application

In order to modulate more than one disease target simultaneously, molecular hybrids were designed by combining two or more known active pharmacophores . A molecular hybrid is a combination of two or more independently acting pharmacophores that are covalently linked . It can be achieved by the method of linking or framework integration to form one molecule, having increased the pharmacological activity .

Results or Outcomes

The strategy of designing such hybrid molecules is widely known as molecular hybridization . This approach has led to the development of lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

4-chloro-2-pyridin-3-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFNYVYEPIXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353506 | |

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-pyridin-3-ylquinazoline | |

CAS RN |

98296-25-4 | |

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)

![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)